molecular formula C16H22N2O2 B7472440 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

カタログ番号 B7472440
分子量: 274.36 g/mol
InChIキー: NJRLWHAINXHXAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one, also known as MTI-101, is a small molecule drug that has been investigated for its potential use in cancer therapy. The compound was first synthesized in 2006 and has since undergone various studies to determine its mechanism of action and potential therapeutic applications.

作用機序

The exact mechanism of action of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes, which can result in the inhibition of tumor growth.
Biochemical and Physiological Effects
3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In addition, 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to enhance the immune response to cancer cells, which can result in the activation of immune cells to attack tumors.

実験室実験の利点と制限

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach intracellular targets. It also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for the investigation of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one. One potential direction is the investigation of its use in combination with other chemotherapeutic agents to enhance their efficacy. Another potential direction is the investigation of its use in combination with immunotherapy agents to enhance the immune response to cancer cells. Additionally, the development of more soluble forms of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one could improve its use in experimental settings. Finally, the investigation of the potential use of 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one in other diseases, such as neurodegenerative diseases, could also be a future direction.

合成法

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one can be synthesized through a multi-step process that involves the reaction of various chemical precursors. The synthesis process involves the use of reagents such as sodium hydride, triethylamine, and acetic anhydride. The final product is obtained through a purification process that involves column chromatography.

科学的研究の応用

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor effects in various cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, 3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.

特性

IUPAC Name

3-methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-6-8-18(9-7-10)16(20)15-11(2)14-12(17-15)4-3-5-13(14)19/h10,17H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRLWHAINXHXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C3=C(N2)CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-methylpiperidine-1-carbonyl)-1,5,6,7-tetrahydroindol-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。